

Application Notes & Protocols: Naringin Extraction and Purification from Citrus Peel

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Compound of Interest

Compound Name:	Naringin
CAS No.:	977038-87-1
Cat. No.:	B10753769

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Introduction

Naringin, a flavanone glycoside predominantly found in citrus fruits, is a subject of increasing interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This document provides detailed protocols for the extraction and purification of **naringin** from citrus peel, a major byproduct of the citrus processing industry, offering a valuable and sustainable source of this bioactive compound. The methodologies described herein are intended to serve as a practical guide for laboratory- and pilot-scale production of high-purity **naringin**.

Data Presentation: Comparison of Naringin Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of **naringin** from citrus peel. Below is a summary of quantitative data from various studies, comparing the efficiency of different extraction techniques.

Extraction Method	Citrus Source	Solvent	Temperature (°C)	Time	Naringin Yield (mg/g of dry peel)	Reference
Ultrasound-Assisted Extraction (UAE)	Citrus sinensis	Ethanol	65.5	30 min	2.021	[1]
Ultrasound-Assisted Extraction (UAE)	Citrus grandis	80% Ethanol	60	7.5 min	4.65	[2]
Ultrasound-Assisted Extraction (UAE)	Citrus x paradisi	70% Ethanol	33-40	1-5 min	up to 25.05	[3]
Combined Ultrasonic & Reflux	Citrus x paradisi	70% Ethanol	-	-	51.94	[4]
Microwave-Assisted Extraction (MAE)	Citrus paradisi	Water	-	218 s	13.20	[5]
Soxhlet Extraction	Citrus X paradisi	Methanol	55-65	3 h	18	
Hot Extraction	Citrus maxima	80% Ethanol	60	27 min	4.91 (mg/mL)	
Supercritical CO2 Extraction	Fresh Grapefruit Peel	CO2 with 15% Ethanol	58.6	45 min	14.4	

Experimental Protocols

Sample Preparation

- Source Material: Obtain fresh citrus peels (e.g., grapefruit, pomelo, orange).
- Washing: Thoroughly wash the peels with distilled water to remove any surface impurities.
- Separation: Separate the flavedo (outer colored part) and albedo (inner white part), as the albedo is particularly rich in **naringin**.
- Drying: Dry the peels. This can be achieved by air-drying, oven-drying at a low temperature (e.g., 50-60°C) to a constant weight, or freeze-drying.
- Grinding: Grind the dried peels into a fine powder using a blender or a mill to increase the surface area for efficient extraction.

Naringin Extraction Protocols

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.

Materials:

- Powdered citrus peel
- Ethanol (70-80%)
- Ultrasonic bath or probe sonicator
- Beaker or flask
- Filtration system (e.g., filter paper or centrifuge)
- Rotary evaporator

Procedure:

- Weigh a desired amount of powdered citrus peel and place it in a beaker or flask.
- Add the ethanol solvent at a specific solid-to-solvent ratio (e.g., 1:10 to 1:25 w/v).

- Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
- Set the sonication parameters: temperature (e.g., 40-65°C), time (e.g., 15-60 minutes), and power/frequency (as per instrument specifications).
- After sonication, separate the extract from the solid residue by filtration or centrifugation.
- Collect the supernatant (the liquid extract).
- Concentrate the extract using a rotary evaporator to remove the ethanol. The resulting crude extract can be used for purification.

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

Materials:

- Powdered citrus peel
- Extraction solvent (e.g., water or ethanol-water mixture)
- Microwave extraction system
- Extraction vessel
- Filtration system
- Rotary evaporator

Procedure:

- Place a weighed amount of powdered citrus peel into the microwave extraction vessel.
- Add the extraction solvent at a predetermined ratio.
- Seal the vessel and place it in the microwave extractor.
- Set the microwave power (e.g., 100-1000 W) and extraction time (e.g., 1-10 minutes).
- After the extraction cycle is complete, allow the vessel to cool.

- Filter the mixture to separate the extract from the solid residue.
- Concentrate the filtrate using a rotary evaporator to obtain the crude **naringin** extract.

Naringin Purification Protocols

This is a common and effective method for purifying **naringin** from a concentrated crude extract.

Materials:

- Crude **naringin** extract
- Deionized water
- Isopropanol or other suitable anti-solvent
- Beaker
- Heating plate
- Refrigerator or ice bath
- Filtration apparatus

Procedure:

- Dissolve the crude **naringin** extract in a minimal amount of hot water (e.g., 70°C).
- If impurities are present, the hot solution can be filtered.
- Allow the solution to cool down slowly to room temperature.
- To enhance crystallization, add an anti-solvent like isopropanol.
- Place the solution in a refrigerator (e.g., 4°C) or an ice bath for several hours to overnight to facilitate the formation of **naringin** crystals.
- Collect the crystals by filtration.

- Wash the crystals with a small amount of cold water or the crystallization solvent to remove any remaining impurities.
- Dry the purified **naringin** crystals in a desiccator or a vacuum oven at a low temperature.

This technique separates **naringin** based on its adsorption affinity to a solid stationary phase.

Materials:

- Crude **naringin** extract
- Macroporous adsorption resin (e.g., HPD600, DM101, X-5)
- Glass column
- Deionized water
- Ethanol (for elution)
- Sodium hydroxide (for pH adjustment, optional)
- Fraction collector (optional)

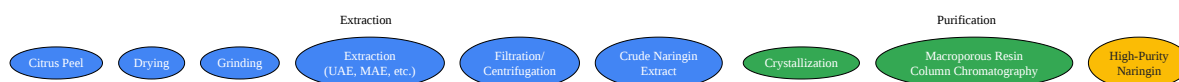
Procedure:

- **Resin Pre-treatment:** Swell and clean the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then water.
- **Column Packing:** Pack the pre-treated resin into a glass column to form a stationary phase bed.
- **Equilibration:** Equilibrate the column by passing deionized water through it until the pH of the eluate is neutral.
- **Sample Loading:** Dissolve the crude **naringin** extract in water. Adjust the pH if necessary (an acidic pH of around 3.5-6 can be optimal for adsorption). Load the solution onto the column at a controlled flow rate (e.g., 0.5-2 BV/h).

- **Washing:** After loading, wash the column with deionized water to remove unbound impurities like sugars and organic acids.
- **Elution:** Elute the adsorbed **naringin** from the resin using a step or gradient of ethanol-water solution (e.g., 60-80% ethanol). The pH of the elution buffer can be adjusted (e.g., to 10 with NaOH) to improve desorption.
- **Fraction Collection:** Collect the eluate in fractions.
- **Analysis:** Analyze the fractions for the presence of **naringin** using techniques like TLC or HPLC.
- **Pooling and Concentration:** Pool the **naringin**-rich fractions and concentrate them using a rotary evaporator to obtain purified **naringin**.

Visualization of Workflows and Signaling Pathways

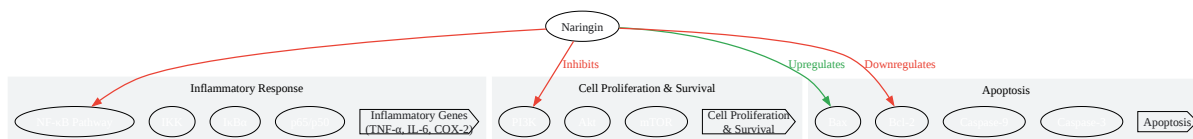
Experimental Workflows



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Signaling Pathways Modulated by Naringin

Naringin exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.



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- To cite this document: BenchChem. [Application Notes & Protocols: Naringin Extraction and Purification from Citrus Peel]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10753769/docs#application-notes-protocols-naringin-extraction-and-purification-from-citrus-peel\]](https://www.benchchem.com/product/b10753769/docs#application-notes-protocols-naringin-extraction-and-purification-from-citrus-peel)

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